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Compound of Interest

Compound Name: 2-methyl-9H-fluoren-9-one

Cat. No.: B1294217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methyl-9H-fluoren-9-one, a derivative of the polycyclic aromatic hydrocarbon fluorenone. Due

to the limited availability of directly published experimental spectra for this specific compound,

this document presents a detailed analysis of the expected nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data. The predictions are based on the well-

characterized spectroscopic properties of the parent compound, 9H-fluorenone, and the known

effects of a methyl substituent on the fluorenone core.[1][2] This guide also includes detailed

experimental protocols for obtaining and analyzing the spectroscopic data.

Introduction
2-Methyl-9H-fluoren-9-one (CAS No. 2840-51-9) is a solid organic compound with the

molecular formula C₁₄H₁₀O and a molecular weight of 194.23 g/mol . Its structure consists of a

fluorenone backbone with a methyl group substituted at the 2-position. The spectroscopic

analysis of this compound is crucial for its identification, purity assessment, and structural

elucidation in various research and development applications, including organic synthesis and

materials science.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-methyl-9H-fluoren-9-
one. These predictions are derived from the known data of 9H-fluorenone and other 2-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1294217?utm_src=pdf-interest
https://www.benchchem.com/product/b1294217?utm_src=pdf-body
https://www.benchchem.com/product/b1294217?utm_src=pdf-body
https://www.smolecule.com/products/s9059114
https://www.kuujia.com/cas-2840-51-9.html
https://www.benchchem.com/product/b1294217?utm_src=pdf-body
https://www.benchchem.com/product/b1294217?utm_src=pdf-body
https://www.benchchem.com/product/b1294217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substituted fluorenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals in the aromatic

region, characteristic of the fluorenone ring system, and a singlet in the aliphatic region

corresponding to the methyl group. The chemical shifts (δ) are predicted in parts per million

(ppm) relative to tetramethylsilane (TMS).

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H-1 ~7.5 d ~7.5

H-3 ~7.3 d ~7.5

H-4 ~7.6 t ~7.5

H-5 ~7.7 d ~7.5

H-6 ~7.3 t ~7.5

H-7 ~7.5 t ~7.5

H-8 ~7.6 d ~7.5

2-CH₃ ~2.4 s -

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbonyl

carbon, the aromatic carbons of the fluorenone rings, and the methyl carbon.

Carbon Assignment Predicted Chemical Shift (ppm)

C=O (C-9) ~193

Quaternary Carbons ~144, ~135, ~134

Aromatic CH Carbons ~120-135

2-CH₃ ~21
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Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

C-H stretching (aromatic) 3100 - 3000 Medium

C-H stretching (aliphatic, CH₃) 2980 - 2850 Medium

C=O stretching (ketone) 1720 - 1700 Strong

C=C stretching (aromatic) 1610 - 1450 Medium to Strong

C-H bending (aromatic) 900 - 675 Strong

Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic

fragmentation patterns.

m/z Interpretation

194 Molecular ion (M⁺)

165 Loss of CHO (M - 29)

139 Loss of CHO and C₂H₂ (M - 29 - 26)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of 2-methyl-9H-fluoren-9-one in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

Ensure the sample is completely dissolved. Gentle warming or sonication may be applied if

necessary.

Add a small amount of TMS as an internal standard (0 ppm).

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, a typical spectral width of -2 to 12 ppm is used, with a sufficient number of

scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans is

typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR accessory.

Record the spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

The instrument software will automatically subtract the background from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
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Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC).

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-methyl-9H-fluoren-9-one.
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A generalized workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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